2-hydroxy-4-methyl-N-(p-tolyl)benzamide

Catalog No.
S6651510
CAS No.
111383-12-1
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-4-methyl-N-(p-tolyl)benzamide

CAS Number

111383-12-1

Product Name

2-hydroxy-4-methyl-N-(p-tolyl)benzamide

IUPAC Name

2-hydroxy-4-methyl-N-(4-methylphenyl)benzamide

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)16-15(18)13-8-5-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18)

InChI Key

RQABWRMPSFQPTI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)O

2-Hydroxy-4-methyl-N-(p-tolyl)benzamide is an organic compound characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a p-tolyl group attached to a benzamide framework. Its molecular formula is C15H17NO2, and it features a hydroxyl group at the 2-position of the aromatic ring, a methyl group at the 4-position, and an amide linkage with a p-tolyl substituent. This compound is of interest in various fields of chemistry and biology due to its potential applications and biological activities.

There is no current information on the mechanism of action of this compound. Without knowledge of its biological activity or applications, this section cannot be addressed.

  • Mild skin and eye irritation: The amide and hydroxyl groups might cause irritation upon contact.
  • Dust inhalation hazards: If the compound is present as a dust, inhalation may irritate the respiratory tract.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using agents like potassium permanganate or chromium trioxide. The major product formed is 2-oxo-4-methyl-N-(p-tolyl)benzamide.
  • Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-hydroxy-4-methyl-N-(p-tolyl)aniline.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to various substituted derivatives depending on the nature of the substituents introduced (e.g., nitration, sulfonation, halogenation) .

Research indicates that 2-hydroxy-4-methyl-N-(p-tolyl)benzamide exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects: Investigations into its anti-inflammatory properties indicate that it may modulate inflammatory pathways.
  • Therapeutic Potential: Due to its unique functional groups, it is being explored as a candidate for therapeutic applications in various diseases .

The synthesis of 2-hydroxy-4-methyl-N-(p-tolyl)benzamide typically involves the following steps:

  • Formation of Acid Chloride: 2-Hydroxy-4-methylbenzoic acid is reacted with a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride.
  • Reaction with p-Toluidine: The acid chloride then reacts with p-toluidine under controlled conditions to yield the desired benzamide derivative.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity .

Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield while employing environmentally friendly solvents and catalysts .

2-Hydroxy-4-methyl-N-(p-tolyl)benzamide has several applications:

  • In Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • In Biology: It is investigated for its potential therapeutic effects and biological activities.
  • In Industry: The compound is utilized in developing new materials and as an intermediate in synthesizing dyes and pharmaceuticals .

The mechanism of action for 2-hydroxy-4-methyl-N-(p-tolyl)benzamide involves interactions with specific molecular targets. Its hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring may participate in π-π interactions with other aromatic systems, affecting binding affinity and specificity .

Several compounds share structural similarities with 2-hydroxy-4-methyl-N-(p-tolyl)benzamide:

  • 2-Methyl-N-(p-tolyl)benzamide: Lacks the hydroxyl group; differences in reactivity and biological activity are expected.
  • 2-Hydroxy-4-methylbenzamide: Does not contain the p-tolyl group; this may influence its solubility and interaction profiles.
  • 3-Hydroxy-N-(p-tolyl)benzamide: Similar functional groups but different positioning may affect its chemical behavior.

Uniqueness

The uniqueness of 2-hydroxy-4-methyl-N-(p-tolyl)benzamide lies in its combination of both hydroxyl and p-tolyl groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. This dual functionality enhances its potential utility across various research and industrial applications .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

241.110278721 g/mol

Monoisotopic Mass

241.110278721 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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